6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution reaction where a triazine derivative is reacted with benzyl mercaptan and butyl mercaptan in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzyl and butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various alkyl or aryl derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one is not well-documented. it is likely to interact with biological molecules through its sulfur and nitrogen atoms, which can form covalent bonds or coordinate with metal ions. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Benzylsulfanyl)-1,2,4-triazin-3(2H)-one: Lacks the butylsulfanyl group, which may affect its chemical reactivity and biological activity.
5-(Butylsulfanyl)-1,2,4-triazin-3(2H)-one: Lacks the benzylsulfanyl group, which may influence its properties and applications.
1,2,4-Triazin-3(2H)-one: The parent compound without any sulfanyl groups, which serves as a basic scaffold for further functionalization.
Uniqueness
6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one is unique due to the presence of both benzylsulfanyl and butylsulfanyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
Properties
CAS No. |
23469-27-4 |
---|---|
Molecular Formula |
C14H17N3OS2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
6-benzylsulfanyl-5-butylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C14H17N3OS2/c1-2-3-9-19-12-13(16-17-14(18)15-12)20-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,17,18) |
InChI Key |
CDPWEKFMAGUZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=O)NN=C1SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.